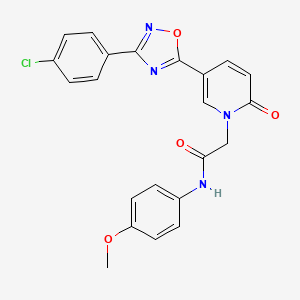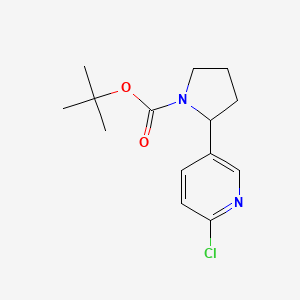![molecular formula C13H18N2O4 B2769176 (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351633-43-6](/img/structure/B2769176.png)
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or ring-closing metathesis .Molecular Structure Analysis
The isoxazole ring is likely to contribute to the compound’s stability and reactivity. The spirocyclic structure could add complexity to the molecule’s 3D shape .Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions, including nucleophilic substitutions and additions. The reactivity of the spirocyclic part would depend on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Isoxazole rings can contribute to a compound’s stability, and the spirocyclic structure could influence its solubility and melting point .Scientific Research Applications
Supramolecular Chemistry and Polymorphism
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: exhibits polymorphism, meaning it can crystallize in different forms. Researchers have investigated its supramolecular structures and crystallization mechanisms . Understanding these interactions is crucial for designing novel materials with tailored properties.
Crystal Engineering and Retrosynthesis
The compound’s crystal structures provide insights into its behavior. By analyzing supramolecular clusters, researchers propose crystal retrosynthesis pathways. For instance, energy similarities between specific interactions contribute to the formation of different polymorphic forms .
Materials Science and Solvate Formation
Studying the impact of solvents on crystal formation is essential. The presence of dimethyl sulfoxide (DMSO) led to a distinct solvate form, disrupting amide-amide interactions. Researchers investigate how solvent choice affects material properties .
Antimicrobial Properties
While not directly studied for this compound, related isoxazole derivatives have shown antimicrobial activity. Researchers could explore its potential as an antimicrobial agent against bacterial and fungal strains .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMTZAZSITZREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)
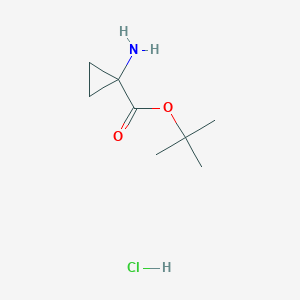
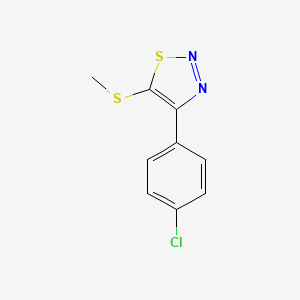

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
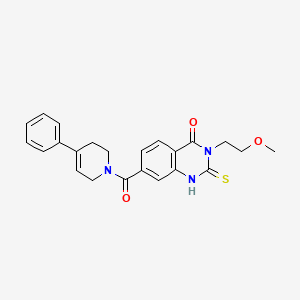
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)

![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)
